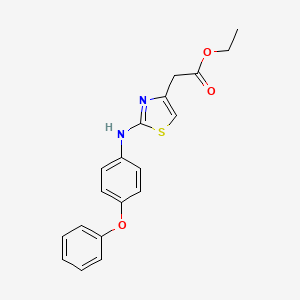

Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate

Description

Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate is a thiazole-based derivative characterized by a central thiazole ring substituted with a phenoxyphenylamino group and an ethyl acetate side chain.

Properties

IUPAC Name |

ethyl 2-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-23-18(22)12-15-13-25-19(21-15)20-14-8-10-17(11-9-14)24-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOSDNFQFKDFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxyaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then esterified with ethyl bromoacetate in the presence of a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other heterocyclic derivatives, particularly triazine-based molecules, allow for comparative analysis. Below, we focus on synthesis pathways, spectral data, and substituent effects using evidence from triazine analogs ().

Structural Comparison

- Core Heterocycle : Thiazoles exhibit lower electron deficiency compared to triazines, which may influence reactivity in nucleophilic substitution or coordination with biological targets.

- Substituent Effects: The phenoxyphenyl group in the thiazole derivative introduces steric bulk and aromaticity, while triazine derivatives (e.g., Compound 4) prioritize fluorobenzyl and cyclohexylmethyl groups for enhanced hydrophobicity and target affinity .

Spectral and Analytical Data

While spectral data for the target thiazole compound are unavailable, triazine analogs provide benchmarks:

- 1H NMR : Triazine derivatives (Compound 4) show aromatic proton signals at δ 7.46–7.02 ppm (fluorobenzyl group) and aliphatic signals at δ 3.10–3.02 ppm (cyclohexylmethyl) . Thiazole derivatives would likely exhibit similar aromatic signals but distinct splitting patterns due to sulfur’s deshielding effects.

- 13C NMR : Triazine carbons resonate at δ 166.43–159.88 ppm (C=N), whereas thiazole carbons are expected at δ 160–150 ppm (C-S and C-N) .

- Mass Spectrometry : Triazine derivatives (e.g., Compound 4, [M+H]+ = 479.0) demonstrate predictable fragmentation patterns, while thiazoles may show sulfur-related fragments (e.g., loss of SH or S-containing groups).

Functional Group Impact

- Ester Moieties: The ethyl acetate group in the thiazole derivative contrasts with the methyl acetate in triazine analogs (Compound 4).

- Amino Substituents: The 4-phenoxyphenylamino group in the thiazole derivative may enhance π-π stacking with biological targets compared to the fluorobenzyl group in triazines, which prioritizes halogen bonding .

Research Implications and Limitations

The provided evidence focuses on triazine derivatives, limiting direct comparisons with the thiazole compound. However, insights can be extrapolated:

- Thiazoles, with their sulfur atom, may exhibit distinct binding modes (e.g., metal coordination in enzymes).

- Computational Modeling: Methods like the Colle-Salvetti correlation-energy formula () and effective core potentials () could predict electronic properties (e.g., HOMO-LUMO gaps) for both compound classes, aiding in rational design .

Biological Activity

Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate is a synthetic compound notable for its complex structure, which includes a thiazole ring and a phenoxyphenyl group. This unique combination imparts distinct biological properties that have made it a subject of various research studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- CAS Number : 136401-69-9

The compound's structure allows it to interact with biological systems, particularly through enzyme inhibition and receptor modulation. The thiazole component is known for its ability to form stable interactions with biomolecules, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to various biochemical effects:

- Enzyme Inhibition : The compound may inhibit key enzymes by occupying their active sites, thereby blocking substrate access. This mechanism has been observed in studies focusing on bacterial topoisomerases, where the compound demonstrated potent inhibitory effects against S. aureus topoisomerase IV, showing selectivity towards bacterial isoforms without affecting human counterparts .

- Cellular Effects : Research indicates that this compound can influence cellular pathways associated with proliferation and differentiation. It has been explored for its potential role in enhancing the expression of transcription factors critical for stem cell pluripotency .

Antimicrobial Properties

Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial activity. This compound has been tested against various bacterial strains and has demonstrated efficacy comparable to reference antibiotics like ampicillin and streptomycin .

Anticancer Activity

The compound's ability to modulate key signaling pathways has led to investigations into its anticancer potential. In vitro studies have indicated that it may induce apoptosis in cancer cell lines by affecting mitochondrial pathways and upregulating pro-apoptotic factors.

Case Studies

-

Antibacterial Activity Study :

- A series of thiazole derivatives were synthesized and screened for antibacterial potency.

- This compound showed IC values lower than those of established antibiotics against E. coli and S. aureus.

- The study concluded that the compound could serve as a lead structure for developing new antibacterial agents .

- Cancer Cell Line Study :

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antibacterial Efficacy | Effective against S. aureus, lower IC than ampicillin | Other thiazole derivatives |

| Anticancer Potential | Induces apoptosis in cancer cell lines | Various phenoxy and thiazole hybrids |

| Mechanism of Action | Enzyme inhibition, ROS generation | Varies by specific structural features |

Q & A

Basic: How can the synthesis of Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate be optimized using statistical experimental design?

Methodological Answer:

Employ a Design of Experiments (DoE) approach to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometry. For example, reflux conditions (as in ) can be optimized using factorial designs to minimize side reactions. Statistical tools like ANOVA help identify critical factors affecting yield and purity, reducing trial-and-error iterations .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) for structural validation. For example, details NMR peak assignments for analogous triazine derivatives, where splitting patterns and coupling constants confirm substituent positions. Mass spectrometry provides molecular weight verification and fragmentation patterns .

Advanced: How can computational methods accelerate reaction design for derivatives of this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searching algorithms to predict feasible synthetic routes. ICReDD’s approach () uses computational screening to narrow down optimal reaction conditions, reducing experimental workload by pre-evaluating activation energies and intermediate stability .

Advanced: How should researchers address contradictory biological activity data in preclinical studies?

Methodological Answer:

Apply multivariate analysis to isolate variables such as assay conditions, cell-line specificity, or compound solubility. Replicate experiments under standardized protocols (e.g., ’s antioxidant capacity assays) and use meta-analysis to resolve discrepancies. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Basic: What parameters are critical when scaling up the synthesis from milligram to gram scale?

Methodological Answer:

Focus on heat/mass transfer efficiency, solvent volume-to-surface-area ratios, and mixing dynamics. ’s subclass RDF2050112 emphasizes reactor design principles, such as using continuous-flow systems to maintain consistent temperature gradients and prevent exothermic runaway reactions .

Advanced: How can membrane separation technologies improve the purification of this compound?

Methodological Answer:

Use nanofiltration or reverse osmosis membranes to separate unreacted precursors or by-products based on molecular weight cutoff (MWCO). ’s RDF2050104 highlights membrane technologies for high-purity recovery, particularly for heat-sensitive compounds that degrade during distillation .

Basic: What storage conditions ensure the stability of this compound during long-term studies?

Methodological Answer:

Store the compound in anhydrous, oxygen-free environments at –20°C, using amber vials to prevent photodegradation. recommends inert gas purging (e.g., argon) for hygroscopic or oxidation-prone analogs, with periodic stability checks via HPLC .

Advanced: How can X-ray crystallography elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Solve the crystal structure to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). ’s protocol for analogous acetates involves slow evaporation in ethanol to grow diffraction-quality crystals, followed by refinement using SHELX software .

Basic: What solvent systems are optimal for reaction steps involving this compound?

Methodological Answer:

Select solvents based on polarity and boiling point. For example, uses ethanol for reflux due to its moderate polarity and ease of removal. For moisture-sensitive steps, tetrahydrofuran (THF) or 1,4-dioxane (as in ) may be preferred for their aprotic properties .

Advanced: How can reaction kinetics and mechanistic studies enhance synthetic efficiency?

Methodological Answer:

Use stopped-flow NMR or in-situ FTIR to monitor intermediate formation in real time. ’s reaction path search methods, combined with kinetic modeling (e.g., Eyring equation), can identify rate-limiting steps and guide catalyst selection for accelerated turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.